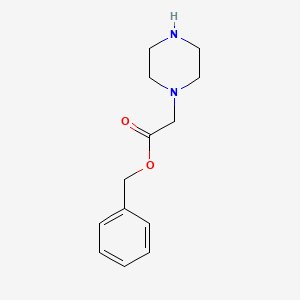

Benzyl piperazin-1-ylacetate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H18N2O2 |

|---|---|

Molecular Weight |

234.29 g/mol |

IUPAC Name |

benzyl 2-piperazin-1-ylacetate |

InChI |

InChI=1S/C13H18N2O2/c16-13(10-15-8-6-14-7-9-15)17-11-12-4-2-1-3-5-12/h1-5,14H,6-11H2 |

InChI Key |

FDTQLXHLYYPMEG-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)CC(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Benzyl Piperazin 1 Ylacetate

Strategies for the Preparation of Benzyl (B1604629) Piperazin-1-ylacetate and Its Precursors

The synthesis of benzyl piperazin-1-ylacetate and its analogues typically proceeds via the N-alkylation of a piperazine (B1678402) precursor with a suitable benzyl haloacetate derivative. The core strategy involves the reaction of a monosubstituted piperazine with benzyl 2-bromoacetate or benzyl 2-chloroacetate.

A common precursor for these syntheses is 1-benzylpiperazine (B3395278) itself. A well-established method for its preparation involves the reaction of piperazine hexahydrate and piperazine dihydrochloride (B599025) with benzyl chloride in ethanol. orgsyn.org This straightforward procedure yields 1-benzylpiperazine dihydrochloride, which can be readily converted to the free base. orgsyn.org An alternative industrial process involves the direct reaction of piperazine with a halogenated benzyl compound, such as benzyl chloride, in a suitable solvent and in the presence of a nitrogenous amine salt catalyst. google.com

Once the desired piperazine precursor is obtained, the final step is typically a nucleophilic substitution reaction. For instance, the synthesis of Benzyl 2-(4-(8-chloro-5H-dibenzo[b,e] Current time information in Bangalore, IN.researchgate.netdiazepin-11-yl)piperazin-1-yl)acetate was achieved by treating desmethylclozapine (a piperazine-containing tricycle) with benzyl 2-bromoacetate in the presence of triethylamine (B128534) as a base. researchgate.netmdpi.com The reaction proceeds at room temperature, yielding the target compound in good yield after purification by flash chromatography. researchgate.netmdpi.com This general methodology, the coupling of a piperazine-containing nucleus with benzyl 2-haloacetate, is a cornerstone for creating a wide array of derivatives.

Similarly, other substituted piperazines can be used as starting materials. For example, the synthesis of related ethyl esters has been accomplished by reacting a substituted piperazine like 2-naphthyl piperazine with ethyl chloroacetate (B1199739) in the presence of potassium carbonate. derpharmachemica.com This highlights the adaptability of the N-alkylation strategy.

Table 1: Selected Methods for the Preparation of this compound Precursors

| Precursor | Reactants | Catalyst/Base | Solvent | Key Features | Reference(s) |

|---|---|---|---|---|---|

| 1-Benzylpiperazine Dihydrochloride | Piperazine hexahydrate, Piperazine dihydrochloride, Benzyl chloride | None specified | Ethanol | Simple, rapid (30 min), high yield (93-95%), pure product. | orgsyn.org |

| N-Benzylpiperazine | Piperazine, Halogenated benzyl (e.g., Benzyl Chloride) | Nitrogenous amine salt (e.g., aniline (B41778) chloride) | Various (THF, Chloroform, etc.) | Industrial process, high purity (>99%) and yield (>95%). | google.com |

Derivatization Approaches for Structural Diversification

The this compound scaffold is readily amenable to chemical modification at several key positions, allowing for extensive structural diversification to modulate physicochemical properties and biological activity.

The unsubstituted nitrogen of the piperazine ring is a primary site for modification. A vast array of substituents, from simple alkyl or aryl groups to complex polycyclic systems, can be introduced. For example, in the development of antipsychotic agents, the piperazine nitrogen of a this compound moiety has been linked to a dibenzodiazepine nucleus, as seen in clozapine (B1669256) analogues. researchgate.netmdpi.com Other complex heterocyclic systems incorporated at this position include dihydroquinazolines and pyrimidines, often in the context of developing inhibitors for specific biological targets. google.comgoogle.com

Further structural refinement can be achieved by altering the piperazine ring itself. In the search for selective NaV1.7 inhibitors, the piperazine ring was replaced with bridged systems such as diazabicyclo[3.1.1]heptane and diazabicyclo[3.2.1]octane. nih.gov This strategy aimed to enhance selectivity over other ion channels and improve metabolic stability. nih.gov

The benzyl ester functional group is a key point for derivatization. It can be readily hydrolyzed to the corresponding carboxylic acid. A standard method for this transformation is catalytic hydrogenation. For instance, (S)-benzyl 2-(...)-acetate derivatives can be converted to the carboxylic acid using a palladium on carbon (Pd/C) catalyst with a hydrogen source, such as hydrogen gas or through transfer hydrogenation with ammonium (B1175870) formate. google.com This debenzylation is typically clean and efficient. google.com

The resulting carboxylic acid provides a new handle for further modification, most commonly through amide bond formation. Alternatively, the ester itself can be converted into other derivatives. For example, the methoxy (B1213986) group of a methyl ester in a related piperazinone system was substituted by reacting the compound with various amines, including guanidine, thiourea, and urea, to generate a library of new amide-like derivatives. nih.gov

Table 2: Key Transformations of the Ester Group

| Transformation | Reagents | Product | Purpose | Reference(s) |

|---|---|---|---|---|

| Ester to Carboxylic Acid | Pd/C, H₂ or Ammonium Formate, THF | Carboxylic Acid | Removal of benzyl protecting group, enabling further derivatization. | google.com |

Modifying the benzyl group, particularly the phenyl ring, offers another avenue for tuning the molecule's properties. Structure-activity relationship (SAR) studies on related benzylpiperidine compounds have shown that introducing substituents to the benzyl ring can significantly influence biological activity and selectivity. acs.org The introduction of electron-withdrawing groups, such as fluoro (F) or nitro (NO₂), was found to enhance potency and selectivity for the dopamine (B1211576) transporter (DAT). acs.org

This principle is widely applied in drug design, and various substituted benzyl groups have been incorporated into the this compound framework. Examples include:

4-Methoxybenzyl: Used in the synthesis of σ1 receptor ligands. nih.gov

3,4-Dimethoxybenzyl: Featured in piperazinone derivatives. ontosight.ai

2-Chlorobenzyl: Used to create intermediates for further reaction. vulcanchem.com

These substitutions can alter the electronic and steric profile of the molecule, impacting its binding affinity to biological targets and its pharmacokinetic properties.

The this compound unit is frequently employed as a key component within larger, more complex molecular architectures. Its synthetic accessibility and the handles it provides for further reaction make it an attractive building block for creating novel polycyclic and heterocyclic compounds.

Examples of such incorporations include:

Dibenzodiazepines: The moiety is attached to the clozapine framework, a dibenzo[b,e] Current time information in Bangalore, IN.researchgate.netdiazepine, for the development of atypical antipsychotics. researchgate.netmdpi.com

Dihydroquinazolines: It serves as a key fragment in molecules designed as intermediates for drugs like Letermovir. google.com

Dibenzo[a,c]carbazoles: The N-benzylpiperazine portion has been appended to a dibenzocarbazole (B1207471) core derived from dehydroabietic acid in the search for potential MEK inhibitors. nih.gov

Pyridazines and Thiazolo[3,2-b] Current time information in Bangalore, IN.researchgate.netmdpi.comtriazines: The piperazinyl acetate (B1210297) fragment has been linked to pyridazinone and thiazolo-triazinone cores to explore new antibacterial agents. smolecule.comsemanticscholar.org

This modular approach allows chemists to combine the favorable properties of the this compound fragment with the unique pharmacological profiles of various heterocyclic systems.

Novel Synthetic Routes and Green Chemistry Approaches

In line with the growing emphasis on sustainable chemical manufacturing, efforts are being made to develop more environmentally friendly and efficient syntheses for this compound and its derivatives. jocpr.comnih.gov

One significant advancement is the use of microwave-assisted synthesis. For the preparation of related piperazine esters, microwave irradiation has been shown to drastically reduce reaction times while providing excellent yields, offering a fast, clean, and energy-efficient alternative to conventional heating. derpharmachemica.comnih.gov

Broader green chemistry principles are also being applied. mdpi.com These include:

Use of Safer Solvents: Replacing hazardous solvents like benzene (B151609) with less toxic alternatives such as toluene (B28343) or, where possible, using water or bio-based solvents. jocpr.comnih.gov

Catalysis: Employing catalysts to enable more efficient reactions, reduce waste, and allow for milder reaction conditions. mdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. nih.gov

Structural Elucidation and Advanced Characterization of Benzyl Piperazin 1 Ylacetate Analogues

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the initial identification and structural confirmation of newly synthesized compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) offer detailed insights into the molecular framework of benzyl (B1604629) piperazin-1-ylacetate analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For benzyl piperazin-1-ylacetate analogues, ¹H and ¹³C NMR spectra provide definitive evidence of their structure.

In a typical ¹H NMR spectrum of a this compound analogue, the protons of the benzyl group exhibit characteristic signals in the aromatic region (δ 7.2-7.4 ppm). The benzylic protons (Ar-CH₂-N) usually appear as a singlet at approximately δ 3.5 ppm. The protons of the piperazine (B1678402) ring are observed as multiplets in the region of δ 2.4-2.8 ppm, while the methylene (B1212753) protons of the acetate (B1210297) group (N-CH₂-COO) are typically found around δ 3.2 ppm.

The ¹³C NMR spectrum further corroborates the structure. The aromatic carbons of the benzyl group show signals between δ 127 and 138 ppm. The benzylic carbon (Ar-CH₂) is typically observed around δ 63 ppm. The carbons of the piperazine ring resonate in the range of δ 53-54 ppm, and the methylene carbon of the acetate group (N-CH₂) appears at approximately δ 58 ppm. The carbonyl carbon (C=O) of the ester group gives a characteristic signal in the downfield region, typically around δ 170 ppm. rsc.orgunifi.itderpharmachemica.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Analogues in CDCl₃

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| Aromatic C-H | 7.20-7.40 (m) | 127.0-138.0 |

| Benzylic CH₂ | ~3.5 (s) | ~63.0 |

| Piperazine CH₂ | 2.40-2.80 (m) | 53.0-54.0 |

| Acetate CH₂ | ~3.2 (s) | ~58.0 |

| Carbonyl C=O | - | ~170.0 |

Note: s = singlet, m = multiplet. Data are typical values compiled from related structures.

Temperature-dependent NMR studies on related N-acyl piperazines have revealed conformational complexities due to restricted rotation around the amide bond and piperazine ring inversion. researchgate.net These studies indicate that such molecules can exist as a mixture of conformers in solution. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of a this compound analogue would display several characteristic absorption bands.

A strong absorption band is expected in the region of 1735-1750 cm⁻¹ corresponding to the C=O stretching vibration of the ester functional group. masterorganicchemistry.com The C-H stretching vibrations of the aromatic benzyl group are typically observed as a series of bands between 3000 and 3100 cm⁻¹. ultraphysicalsciences.org The aliphatic C-H stretching vibrations of the piperazine and acetate methylene groups appear in the 2800-3000 cm⁻¹ region. ultraphysicalsciences.org The C-N stretching vibrations of the piperazine ring are expected to show bands in the 1100-1300 cm⁻¹ range. ultraphysicalsciences.org The out-of-plane C-H bending vibrations of the substituted benzene (B151609) ring can also provide information about the substitution pattern. ultraphysicalsciences.org

Table 2: Characteristic IR Absorption Frequencies (cm⁻¹) for this compound Analogues

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| C=O Stretch (Ester) | 1735-1750 | Strong |

| C-H Stretch (Aromatic) | 3000-3100 | Medium-Weak |

| C-H Stretch (Aliphatic) | 2800-3000 | Medium |

| C-N Stretch | 1100-1300 | Medium |

Data are typical values compiled from related structures. masterorganicchemistry.comultraphysicalsciences.orgnist.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.

In the mass spectrum of this compound, the molecular ion peak [M]⁺ would confirm the molecular weight of the compound. A prominent fragmentation pathway for N-benzylpiperazine derivatives involves the cleavage of the benzylic C-N bond, leading to the formation of a stable tropylium (B1234903) ion at a mass-to-charge ratio (m/z) of 91. ikm.org.mynih.gov Another characteristic fragmentation would be the loss of the benzyl group, resulting in a fragment corresponding to the piperazin-1-ylacetate moiety. Cleavage of the acetate group could also occur, leading to further fragmentation. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the elemental composition of the parent molecule and its fragments, further confirming the structure.

Table 3: Predicted Key Mass Spectrometric Fragments for this compound

| Fragment Ion | Predicted m/z | Description |

|---|---|---|

| [C₇H₇]⁺ | 91 | Tropylium ion (from benzyl group) |

| [C₁₃H₁₈N₂O₂]⁺ | 234 | Molecular Ion |

| [C₆H₁₁N₂O₂]⁺ | 143 | Loss of benzyl group |

| [C₁₁H₁₅N₂]⁺ | 175 | Loss of acetate group |

Data are predicted based on fragmentation patterns of related structures. whitman.edulibretexts.orgresearchgate.netresearchgate.net

Crystallographic Analysis and Conformational Studies

While spectroscopic techniques provide information about the connectivity and functional groups, crystallographic analysis, particularly X-ray diffraction, reveals the precise three-dimensional arrangement of atoms in the solid state.

X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of a crystalline compound. Although a specific crystal structure for this compound is not publicly available, analysis of closely related N-benzylpiperazine and piperazine-containing structures allows for a reliable prediction of its key structural features. beilstein-journals.orgnih.govresearchgate.netresearchgate.net

It is expected that the piperazine ring in this compound would adopt a chair conformation, as this is the most stable arrangement for six-membered saturated heterocyclic rings. nih.gov The benzyl and piperazin-1-ylacetate substituents would likely occupy equatorial positions to minimize steric hindrance. X-ray diffraction studies on analogues have provided precise bond lengths, bond angles, and torsion angles that define the molecular geometry. For instance, the C-N bond length connecting the benzyl group to the piperazine ring is typically around 1.47 Å.

Table 4: Expected Crystallographic Parameters for a this compound Analogue

| Parameter | Expected Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) |

| Piperazine Ring Conformation | Chair |

| Substituent Orientation | Equatorial |

Data are based on crystallographic studies of analogous compounds. beilstein-journals.orgresearchgate.net

Conformational Preferences and Stereochemical Insights

The conformational flexibility of the piperazine ring and the rotational freedom around the various single bonds in this compound give rise to different possible conformers. researchgate.net As observed in solution-phase NMR studies of related compounds, the piperazine ring can undergo chair-to-chair interconversion. researchgate.net However, the bulky substituents may raise the energy barrier for this process.

Advanced Analytical Techniques for Purity and Identity Assessment

The definitive identification and purity assessment of this compound and its analogues are contingent upon the application of a suite of advanced analytical techniques. These methods provide an in-depth characterization of the molecular structure, confirmation of identity, and quantification of impurities. The primary techniques employed for this purpose include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of this compound analogues. Due to the weak UV absorption of the basic piperazine structure, derivatization is often employed to enhance detection at trace levels. lgcstandards.com A common approach involves reacting the piperazine moiety with a UV-active agent like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) to form a stable, highly UV-active derivative. lgcstandards.comresearchgate.net

Reversed-phase HPLC methods are typically developed using C18 columns. The mobile phase composition is optimized to achieve a good resolution between the main compound and any potential impurities or degradation products. For instance, a gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727) is common. biosynth.com The purity is determined by calculating the area percentage of the principal peak in the chromatogram. For many piperazine derivatives, purity levels exceeding 95% are confirmed via LC-MS analysis. researchgate.netetamu.edu

Table 1: Illustrative HPLC Parameters for Analysis of Piperazine Derivatives

| Parameter | Value/Condition | Source |

| Column | C18, 250 x 4.6 mm, 5 µm | lgcstandards.com |

| Mobile Phase | Acetonitrile, Methanol, Diethylamine (90:10:0.1 v/v/v) | lgcstandards.com |

| Flow Rate | 1.0 mL/min | lgcstandards.com |

| Detection | UV at 340 nm (after derivatization) | lgcstandards.com |

| Column Temp. | 35°C | lgcstandards.com |

| Injection Vol. | 10 µL | lgcstandards.com |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for both the identification and purity screening of volatile or semi-volatile compounds like this compound analogues. The gas chromatograph separates the components of a mixture, which are then ionized and detected by the mass spectrometer, providing a unique mass spectrum that acts as a molecular fingerprint. etamu.edu

For benzylpiperazine (BZP) analogues, the mass spectrum is characterized by specific fragmentation patterns. A key fragment is the tropylium ion (C₇H₇⁺) at a mass-to-charge ratio (m/z) of 91, which is indicative of the benzyl group. nih.govresearchgate.net Other significant fragments arise from the cleavage of the piperazine ring. researchgate.netresearchgate.net In cases of complex regioisomers, where mass spectra can be nearly identical, derivatization with agents like perfluoroacylating reagents can help in achieving better chromatographic separation and differentiation. thieme-connect.denih.gov Trimethylsilylation is another effective derivatization technique for improving the peak shape and separation of BZP-like compounds in GC-MS analysis. biosynth.comgoogle.com

Table 2: Characteristic GC-MS Fragmentation Data for Benzylpiperazine Analogues

| Compound | Retention Time (min) | Key Mass Fragments (m/z) | Source |

| Benzylpiperazine (BZP) | 3.80 | 176 (M+), 134, 91 (base peak) | researchgate.net |

| 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) | 3.99 | 230 (M+), 188 (base peak), 172, 145 | researchgate.net |

| Naphthalen-2-yl 2-(4-benzylpiperazin-1-yl)acetate | - | 360 (M+) | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy (¹H and ¹³C) is indispensable for the unambiguous structural elucidation of this compound and its analogues. It provides detailed information about the chemical environment of each proton and carbon atom in the molecule.

In the ¹H NMR spectrum of a typical this compound analogue, the aromatic protons of the benzyl group appear as a multiplet in the range of δ 7.25-7.39 ppm. mdpi.com The benzylic methylene protons (Ar-CH₂) are observed as a singlet around δ 5.17 ppm. mdpi.com The protons of the piperazine ring typically appear as multiplets at approximately δ 2.67 and δ 3.46 ppm, while the methylene protons of the acetate group (N-CH₂-COO) are observed as a singlet around δ 3.33 ppm. mdpi.com

The ¹³C NMR spectrum provides complementary information, with the carbonyl carbon of the ester group resonating at approximately δ 165-170 ppm and the various aromatic and aliphatic carbons appearing at their characteristic chemical shifts. rsc.orgevitachem.com

Table 3: Representative ¹H NMR Spectral Data for a Benzyl 2-(piperazin-1-yl)acetate Analogue

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Source |

| Aromatic-H (Benzyl) | 7.25 - 7.39 | Multiplet | mdpi.com |

| Benzylic-CH₂ | 5.17 | Singlet | mdpi.com |

| Piperazine-H (H3', H5') | 3.46 | Multiplet | mdpi.com |

| Acetate-CH₂ | 3.33 | Singlet | mdpi.com |

| Piperazine-H (H2', H6') | 2.67 | Multiplet | mdpi.com |

| Data based on Benzyl 2-(4-(8-chloro-5H-dibenzo[b,e] researchgate.netmdpi.comdiazepin-11-yl)piperazin-1-yl)acetate mdpi.com |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For this compound analogues, the FTIR spectrum provides key diagnostic peaks that confirm its structure.

A strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ester group is a prominent feature, typically appearing in the region of 1695-1730 cm⁻¹. researchgate.netmdpi.com The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aliphatic C-H stretching modes of the piperazine ring and methylene groups are seen in the 2800-3000 cm⁻¹ range. researchgate.net Other characteristic peaks include C-N stretching vibrations of the piperazine ring and C-O stretching of the ester. mdpi.comresearchgate.net The combination of these absorption bands provides confirmatory evidence for the compound's identity. thieme-connect.de

Table 4: Key FTIR Absorption Bands for this compound Analogues

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Source |

| Ester C=O | Stretch | 1728 | mdpi.com |

| N-H (Amidine) | Stretch | 3320 | mdpi.com |

| Aromatic C=C | Stretch | 1600, 1558 | mdpi.com |

| Aromatic C-H | Stretch | > 3000 | researchgate.net |

| Aliphatic C-H | Stretch | 2800 - 3000 | researchgate.net |

| Data based on Benzyl 2-(4-(8-chloro-5H-dibenzo[b,e] researchgate.netmdpi.comdiazepin-11-yl)piperazin-1-yl)acetate mdpi.com |

Medicinal Chemistry and Structure Activity Relationship Sar Studies of Benzyl Piperazin 1 Ylacetate Derivatives

Design Principles for Novel Benzyl (B1604629) Piperazin-1-ylacetate Analogues

The design of novel analogues based on the benzyl piperazin-1-ylacetate scaffold is largely driven by the strategy of modifying existing pharmacophores to enhance desired biological activities and improve pharmacokinetic properties. A prominent example is the design of atypical antipsychotics, where this scaffold has been incorporated as a side chain in analogues of clozapine (B1669256).

The foundational design principle often involves the strategic combination of three key structural components: a benzyl group, a piperazine (B1678402) core, and an acetate (B1210297) moiety. Each of these can be systematically modified to fine-tune the molecule's interaction with specific biological targets. For instance, in the context of developing antipsychotic agents, the dibenzodiazepine nucleus of clozapine can be appended to the piperazine ring of a this compound derivative. This creates a hybrid structure that aims to retain or improve the receptor binding profile of the parent drug while potentially offering a modified side-effect profile or improved metabolic stability.

Another key design principle is the concept of isosteric replacement. This involves substituting one atom or group of atoms in the this compound scaffold with another that has similar physical or chemical properties. This approach is employed to explore the chemical space around a lead compound, potentially leading to analogues with improved potency, selectivity, or pharmacokinetic parameters. For example, the phenyl ring of the benzyl group can be replaced with other aromatic or heteroaromatic systems to probe interactions with specific receptor pockets.

Furthermore, computational modeling and structure-based drug design are increasingly being used to guide the design of novel analogues. By understanding the three-dimensional structure of the target protein, medicinal chemists can design molecules that are predicted to bind with high affinity and selectivity. This rational design approach helps to prioritize synthetic efforts and increases the likelihood of discovering potent and effective drug candidates.

Systematic Structural Modifications and Their Impact on Biological Profiles

The biological activity of this compound derivatives can be significantly altered through systematic structural modifications. These modifications can be broadly categorized into three areas: alterations to the benzyl group, modifications of the piperazine ring, and variations of the acetate moiety.

Modifications of the Benzyl Group: The benzyl group offers a prime location for structural variation. Substitution on the aromatic ring with various functional groups, such as halogens, alkyl, alkoxy, or nitro groups, can influence the electronic and steric properties of the molecule. These changes, in turn, can affect the compound's binding affinity and selectivity for its biological target. For example, in a series of benzylpiperazine derivatives, the introduction of a substituent at a specific position on the benzyl ring was found to be crucial for a particular biological activity.

Modifications of the Piperazine Ring: The piperazine ring itself can be a target for modification. While the core piperazine structure is often retained for its favorable pharmacokinetic properties, including its ability to improve aqueous solubility and oral bioavailability, subtle changes can be introduced. For instance, the introduction of substituents on the carbon atoms of the piperazine ring can alter its conformation and, consequently, its interaction with the target protein.

Variations of the Acetate Moiety: The acetate group provides another handle for structural modification. The ester functionality can be hydrolyzed in vivo to the corresponding carboxylic acid, which may have a different biological activity or pharmacokinetic profile. Furthermore, the acetate group can be replaced with other functionalities, such as amides or other ester groups, to explore the impact on the compound's properties.

The following table illustrates how hypothetical systematic modifications to a generic this compound scaffold could be explored to study their impact on a given biological activity.

| R1 (Benzyl Ring Substituent) | R2 (Piperazine Ring Substituent) | R3 (Acetate Moiety Modification) | Hypothetical Impact on Biological Activity |

| H | H | -CH2COOBn | Baseline activity |

| 4-Cl | H | -CH2COOBn | Increased lipophilicity, potential for enhanced potency |

| 4-OCH3 | H | -CH2COOBn | Electron-donating group, may alter receptor interactions |

| H | 2-CH3 | -CH2COOBn | Steric hindrance, could affect binding conformation |

| H | H | -CH2COOH | Introduction of a carboxylic acid, potential for new interactions |

| H | H | -CH2CONH2 | Replacement of ester with amide, alters H-bonding potential |

Identification of Key Pharmacophoric Elements within the this compound Scaffold

A pharmacophore is the three-dimensional arrangement of essential features that enable a molecule to exert a specific biological effect. For the this compound scaffold, several key pharmacophoric elements can be identified based on its chemical structure and its role in known biologically active compounds.

The primary pharmacophoric features include:

Aromatic Ring: The benzyl group's aromatic ring is a crucial feature, often involved in π-π stacking or hydrophobic interactions with the target protein. The nature and position of substituents on this ring can modulate these interactions.

Basic Nitrogen Atom: The nitrogen atom of the piperazine ring that is not attached to the acetate group is typically basic. At physiological pH, this nitrogen can be protonated, allowing for ionic interactions with acidic residues in the binding site of the target protein.

Hydrogen Bond Acceptor: The carbonyl oxygen of the acetate group can act as a hydrogen bond acceptor, forming crucial interactions with hydrogen bond donors in the receptor.

A generalized pharmacophore model for a this compound derivative might include a hydrophobic feature corresponding to the benzyl ring, a positive ionizable feature for the basic piperazine nitrogen, and a hydrogen bond acceptor feature for the carbonyl oxygen. The spatial arrangement of these features is critical for biological activity.

Ligand Efficiency and Drug-Likeness Considerations in Series Optimization

In the process of optimizing a series of this compound derivatives, it is not sufficient to simply maximize potency. Two important concepts that guide the selection of promising drug candidates are ligand efficiency (LE) and drug-likeness.

Ligand Efficiency (LE) is a metric that relates the binding affinity of a molecule to its size (typically measured by the number of heavy atoms). It provides a measure of the "binding energy per atom." A high LE value is desirable as it suggests that the molecule is making efficient use of its atoms to bind to the target. In the optimization of a series of analogues, chemists often aim to increase potency without a disproportionate increase in molecular weight, thereby maintaining or improving ligand efficiency.

Drug-likeness refers to a qualitative assessment of a compound's properties, such as solubility, permeability, and metabolic stability, which are crucial for its success as a drug. Several empirical rules, such as Lipinski's Rule of Five, are often used to assess drug-likeness. These rules provide guidelines on molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Adherence to these rules is generally considered to increase the probability of a compound having good oral bioavailability.

The following table provides a hypothetical analysis of ligand efficiency and drug-likeness parameters for a series of this compound analogues.

| Compound | IC50 (nM) | pIC50 | Heavy Atom Count (HAC) | Ligand Efficiency (LE) | Molecular Weight (MW) | cLogP | Lipinski's Rule of Five Violations |

| Analogue 1 | 100 | 7.0 | 25 | 0.28 | 350 | 3.5 | 0 |

| Analogue 2 | 50 | 7.3 | 28 | 0.26 | 390 | 4.2 | 0 |

| Analogue 3 | 10 | 8.0 | 30 | 0.27 | 420 | 4.8 | 0 |

| Analogue 4 | 5 | 8.3 | 35 | 0.24 | 480 | 5.5 | 1 |

In this hypothetical example, while Analogue 4 is the most potent, its ligand efficiency is lower than the less potent analogues, and it violates one of Lipinski's rules. This might suggest that further optimization should focus on improving the efficiency of binding rather than simply increasing size and lipophilicity.

Computational Approaches in the Research of Benzyl Piperazin 1 Ylacetate Compounds

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to understand how a ligand, such as a Benzyl (B1604629) piperazin-1-ylacetate derivative, might interact with the binding site of a biological target, typically a protein or enzyme. nih.govconnectjournals.com This technique is crucial for elucidating the mechanism of action and for structure-based drug design. nih.govresearchgate.net

In studies involving piperazine (B1678402) derivatives, molecular docking has been instrumental in identifying key binding modes. For instance, research on a related compound, 1-(3-(4-benzylpiperazin-1-yl)propyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione (LA1), explored its interaction with acetylcholinesterase (AChE), a key target in Alzheimer's disease research. researchgate.netjournals.cz Docking simulations revealed that the binding orientation depends on the protonation state of the piperazine nitrogen. researchgate.net In the most favorable poses, the xanthine part of the molecule binds within the catalytic active site (CAS) of AChE, while the benzylpiperazine fragment occupies the peripheral anionic site (PAS). researchgate.netjournals.cz

Docking studies on other piperazine derivatives have shown that their interactions are often governed by a combination of hydrogen bonds, hydrophobic interactions, and electrostatic forces. nih.govnih.gov The versatile structure of the piperazine ring allows it to act as a scaffold that can be modified to enhance binding affinity and specificity for a wide range of biological targets. researchgate.net For example, docking of various piperazine derivatives into the androgen receptor has helped rationalize their anti-prostate cancer activity, with binding affinities correlating with experimental results. nih.gov

Table 1: Molecular Docking Findings for Piperazine Derivatives| Compound Series | Biological Target | Key Interactions Observed | Binding Affinity (kcal/mol) |

|---|---|---|---|

| Arylpiperazine derivatives | Androgen Receptor | Hydrogen BondsHydrophobicElectrostatic | -7.1 to -7.5 nih.gov |

| Benzylpiperazine-purine hybrid (LA1) | Acetylcholinesterase (AChE) | Binds to Catalytic (CAS) and Peripheral (PAS) sites. researchgate.netjournals.cz | Not specified |

| Piperazine-1-carbothiohydrazide derivatives | β-tubulin | Interaction with colchicine binding site. researchgate.net | -108.626 researchgate.net |

| Phenylpiperazine-benzothiazine derivatives | Topoisomerase IIα / DNA | Hydrogen Bonds with Asp residues, groove-binding with DNA. mdpi.com | Not specified |

| Piperazin-1-ylpyridazine derivatives | dCTPase enzyme | Hydrogen Bonds (pyridazine/carboxamide), π-π Stacking (benzyl/phenyl). researchgate.net | Up to -4.649 (Glide Gscore) researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. wikipedia.orglibretexts.org This approach is foundational in medicinal chemistry for predicting the activity of novel molecules, optimizing lead compounds, and understanding which molecular properties are key for a desired biological effect. jocpr.comijpsr.com

For piperazine-based compounds, QSAR studies have been successfully applied to model a range of activities, including antidepressant, anticancer, and antimicrobial effects. nih.govnih.govresearchgate.net These models are built using a set of known molecules and their experimentally determined activities. Molecular descriptors, which are numerical representations of a molecule's physicochemical, electronic, or structural properties, are calculated for each compound. jocpr.com Statistical methods are then used to build a model that links these descriptors to the observed activity. nih.gov

A typical QSAR study on piperazine derivatives might reveal that their antiproliferative activity against a cancer cell line is strongly dependent on specific descriptors. nih.gov For example, a model for arylpiperazine derivatives' activity against prostate cancer cells identified descriptors related to atomic charges, electronegativity, and molecular surface area as being highly influential. nih.gov Similarly, a QSAR study on aryl alkanol piperazine derivatives with antidepressant activities found that descriptors like dipole moment, HOMO energy, and specific atom counts were crucial for their inhibitory activity on serotonin and noradrenaline reuptake. nih.gov The insights gained from these models can guide the synthesis of new Benzyl piperazin-1-ylacetate analogues with potentially enhanced potency. nih.gov

Table 2: QSAR Models and Key Descriptors for Piperazine Derivatives| Activity Studied | Compound Class | Key Influential Descriptors | Model Statistics (R²) |

|---|---|---|---|

| Antidepressant (5-HT reuptake) | Aryl alkanol piperazines | Atype_C_6, Dipole-mag, S_sssCH, Jurs-PNSA-3 nih.gov | >0.924 nih.gov |

| Antidepressant (NA reuptake) | Aryl alkanol piperazines | HOMO, PMI-mag, S_sssN, Shadow-XZ nih.gov | >0.924 nih.gov |

| Anticancer (Prostate PC-3) | Arylpiperazines | MATS7c, MATS3e, maxwHBa, WPSA-3 nih.gov | 0.8483 nih.gov |

| Anticancer (mTORC1 Inhibition) | Piperazine derivatives | ELUMO, Electrophilicity (ω), Molar Refractivity (MR), Log S mdpi.com | 0.74 - 0.78 mdpi.com |

| Antimalarial | Aryl-piperazines | Dragon molecular descriptors (various) researchgate.net | Not specified |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of a ligand-target interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations calculate the motion of every atom in a system over time, providing valuable information on the conformational flexibility of the ligand and target, the stability of the binding pose, and the specific interactions that persist during the simulation. rsc.orgnih.gov

In the context of piperazine derivatives, MD simulations have been used to validate docking results and to gain a deeper understanding of binding stability. rsc.org For example, after docking a potent piperazine-based ligand into the sigma-1 receptor (S1R), a 50-nanosecond MD simulation was performed. rsc.org The analysis of the root mean square deviation (RMSD) during the simulation showed that the ligand-protein complex remained stable, confirming that the docked pose was likely representative of the true binding mode. rsc.org These simulations can also reveal crucial amino acid residues that maintain consistent contact with the ligand, highlighting key interaction points for drug design. rsc.org

MD simulations are also used to study the conformational changes of the target protein upon ligand binding. nih.gov Research on phenyl-piperazine inhibitors of the eIF4A1 enzyme used extended MD simulations (up to 1000 ns) to show how inhibitor binding could "lock" the enzyme in a closed, inactive conformation, a mechanism that would not be apparent from static docking alone. nih.gov This level of detail is critical for understanding the dynamic nature of drug action and for designing compounds that can effectively modulate protein function.

Table 3: Application of MD Simulations in Piperazine Research| System Studied | Simulation Goal | Key Findings | Simulation Length |

|---|---|---|---|

| Piperazine/Piperidine ligand in Sigma-1 Receptor | Confirm binding mode and stability. rsc.org | Complex was stable; identified crucial interacting amino acid residues. rsc.org | 50 ns rsc.org |

| Phenyl-piperazine inhibitors in eIF4A1 enzyme | Analyze conformational changes of the protein. nih.gov | Inhibitors stabilized a "closed" inactive state of the enzyme. nih.gov | 300-1000 ns nih.gov |

| Piperazine derivatives in Histamine (B1213489) H3 Receptor | Assess pose stability and correlate with affinity. nih.gov | Pose stability varied among ligands; some active compounds showed significant movement. nih.gov | Not specified |

| Piperazin-1-ylpyridazine derivatives in dCTPase | Evaluate stability of the docked complex. ijpsdronline.com | The compounds showed stability within the binding site. ijpsdronline.comresearchgate.net | Not specified |

In Silico Screening and Virtual Library Design for Novel Analogues

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of chemical structures to identify those that are most likely to bind to a drug target. nih.govnih.gov This approach allows researchers to evaluate millions of compounds in a fraction of the time and cost it would take to test them experimentally. It often begins with the design of a virtual library, which can be generated combinatorially around a core scaffold like this compound.

A notable example involved the creation and screening of a massive virtual library of 16.3 million combinatorially generated, piperazine-cored compounds to find potential HIV-1 entry inhibitors. biorxiv.org The library was screened against the gp120 envelope glycoprotein using high-throughput docking calculations. biorxiv.org This process filters the vast chemical space to a manageable number of "hits" that can be prioritized for further computational analysis, such as MD simulations, before being synthesized and tested in the lab. biorxiv.org

Virtual screening can also be used to identify new uses for existing compounds or to design novel analogues with improved properties. semanticscholar.org By starting with a known active compound, a virtual library can be designed by systematically modifying different parts of the molecule. These new structures are then evaluated in silico for predicted activity, drug-likeness, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.govmdpi.com This rational design process helps focus synthetic efforts on compounds with the highest probability of success. nih.gov

Table 4: Virtual Screening Workflow for Piperazine Analogues| Step | Description | Example Application |

|---|---|---|

| 1. Library Design | Combinatorial generation of molecules around a core scaffold (e.g., piperazine). | Creation of a 16.3 million compound library for HIV-1 research. biorxiv.org |

| 2. Ligand Preparation | Generation of 3D conformations, ionization states, and tautomers for each molecule in the library. | Using tools like LigPrep to prepare structures for docking. nih.gov |

| 3. High-Throughput Docking | Docking the entire library into the binding site of the biological target. | Screening for inhibitors of the HIV gp120 glycoprotein. biorxiv.org |

| 4. Hit Selection & Filtering | Ranking compounds based on docking score and applying filters (e.g., Lipinski's rule of five, ADMET properties). | Prioritizing compounds that follow drug-like rules and have favorable predicted pharmacokinetics. nih.govmdpi.com |

| 5. Post-Screening Analysis | Further computational analysis of top hits using more rigorous methods like MD simulations. | Validating the stability and interactions of the best-scoring hits. biorxiv.org |

Prediction of Potential Biological Targets and Pathways

When a new compound series is developed, its potential biological targets may not be fully known. In silico target prediction, or "target fishing," aims to identify the most likely protein targets for a given small molecule based on its chemical structure. nih.gov This is particularly valuable for understanding the polypharmacology (the ability of a drug to interact with multiple targets) of a compound series like this compound and for identifying potential off-target effects or new therapeutic indications.

Several computational methods are used for target prediction. One approach uses machine learning models, such as Laplacian-modified naïve Bayesian models, trained on large chemogenomics databases that contain information on known compounds and their biological targets. nih.gov When the structure of a new compound is input, the model calculates the probability that it will bind to various targets in the database. nih.gov This has been used to successfully de-convolute generic activities (e.g., "anti-inflammatory") to specific protein targets. nih.gov

Other web-based tools like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) analyze the 2D or 3D similarity of a query molecule to libraries of known bioactive compounds. clinmedkaz.org Based on the principle that similar molecules often have similar biological activities, these tools generate a ranked list of the most probable targets. clinmedkaz.org For piperazine and piperidine derivatives, these methods have predicted interactions with a wide range of targets, including enzymes, G-protein coupled receptors, ion channels, and transporters, suggesting their potential application in treating diseases of the central nervous system, cancer, and microbial infections. clinmedkaz.org

Table 5: Predicted Target Classes for Piperazine/Piperidine Derivatives| Target Class | Potential Therapeutic Area | Basis of Prediction |

|---|---|---|

| Enzymes (e.g., Kinases, Topoisomerases) | Oncology clinmedkaz.org | Chemical similarity to known inhibitors (e.g., SwissTargetPrediction). clinmedkaz.org |

| G-Protein Coupled Receptors (GPCRs) | Central Nervous System (CNS) Disorders clinmedkaz.org | Prediction of Activity Spectra for Substances (PASS). clinmedkaz.org |

| Voltage-gated Ion Channels | Neurological Disorders, Anesthesia clinmedkaz.org | In silico target prediction tools. clinmedkaz.org |

| Transporters (e.g., for Neurotransmitters) | Depression, Anxiety nih.gov | Bayesian models trained on chemogenomics data. nih.gov |

| Microbial Enzymes | Infectious Diseases nih.gov | Docking against known bacterial/fungal protein structures. nih.gov |

Future Research Directions and Emerging Applications Preclinical Focus

Exploration of Novel Biological Targets for Benzyl (B1604629) Piperazin-1-ylacetate Analogues

The versatile structure of the piperazine (B1678402) ring allows its derivatives to interact with a wide array of biological targets. researchgate.netwisdomlib.org Future preclinical research is focused on identifying and validating novel targets for analogues of Benzyl piperazin-1-ylacetate to expand their therapeutic potential. A significant area of investigation involves multi-target ligands, which can simultaneously modulate different biological pathways, potentially offering enhanced efficacy or a better side-effect profile compared to single-target agents. nih.gov

One promising avenue is the exploration of dual-acting ligands, such as those targeting both histamine (B1213489) H3 receptors (H3Rs) and sigma-1 receptors (σ1R). nih.gov H3Rs are G-protein-coupled receptors that modulate neurotransmitter release in the central nervous system (CNS), while the σ1R is a chaperone protein that interacts with various other receptors and channels. nih.gov Ligands that can antagonize both receptors have shown promising antinociceptive activity in preclinical pain models, suggesting a potential breakthrough in developing new therapies for conditions like neuropathic pain. nih.gov

Further research is also needed to understand the influence of different structural modifications on the affinity of these compounds for their biological targets. For instance, in a series of piperazine derivatives, the length of an alkyl chain was found to significantly affect the compound's affinity for the H3R. nih.gov Systematic exploration of the chemical space around the this compound core will be crucial for discovering analogues with high affinity and selectivity for new and established biological targets.

| Potential Biological Target Class | Specific Examples | Therapeutic Relevance (Preclinical) |

| G-Protein-Coupled Receptors (GPCRs) | Histamine H3 Receptor (H3R) | Neuromodulation, neuropathic pain nih.gov |

| Chaperone Proteins | Sigma-1 Receptor (σ1R) | Neuropsychiatric and neurodegenerative disorders, pain nih.gov |

| Protein Tyrosine Kinases | KIT, PDGFRA | Gastrointestinal stromal tumors, systemic mastocytosis nih.gov |

| Tubulin | Microtubule network | Anticancer (inhibition of cell division) rsc.org |

Development of Advanced Synthetic Methodologies for Enhanced Efficiency and Selectivity

The synthesis of piperazine-containing molecules is a well-established area of chemistry, but future research aims to develop more advanced, efficient, and selective methodologies. nih.gov The goal is to create diverse libraries of this compound analogues for biological screening while adhering to the principles of green chemistry. researchgate.net

Key methods for creating N-alkyl piperazine derivatives include nucleophilic substitution, reductive amination, and the reduction of carboxyamides. nih.gov For N-aryl derivatives, modern catalytic cross-coupling reactions are paramount. The Palladium-catalyzed Buchwald–Hartwig coupling and the Copper-catalyzed Ullmann–Goldberg reaction are primary methods for forming the crucial carbon-nitrogen bond between the piperazine ring and an aromatic system. mdpi.com Aromatic nucleophilic substitution (SNAr) is also a valuable technique, particularly for electron-deficient aromatic compounds. mdpi.com

Future developments will likely focus on:

Catalyst-free synthesis: Exploring reaction conditions that avoid heavy metals to create more environmentally benign processes. researchgate.net

Microwave-assisted techniques: Using microwave irradiation to accelerate reaction times and improve yields. researchgate.net

Photoredox catalysis: Employing light to drive chemical reactions, offering novel pathways for bond formation. researchgate.net

Flow chemistry: Utilizing continuous flow reactors for safer, more scalable, and highly controlled synthesis of piperazine derivatives.

These advanced methodologies will not only streamline the production of known compounds but also enable the creation of novel, more complex analogues of this compound with unique three-dimensional structures tailored for specific biological targets.

Integration of Multi-Omics Data in Preclinical Activity Assessment

To gain a comprehensive understanding of the biological effects of this compound analogues, future preclinical studies will increasingly integrate multi-omics data. nih.gov This approach moves beyond single-endpoint assays to provide a holistic view of a compound's impact on cellular systems. By combining genomics, proteomics, metabolomics, and transcriptomics, researchers can characterize the molecular mechanisms of action and identify potential biomarkers of efficacy. nih.govuni-konstanz.de

Metabolomics, for instance, provides a snapshot of the small-molecule metabolites within a biological system, offering insights into metabolic pathways that are disrupted by a compound. uni-konstanz.de This can help to identify the molecular initiating event of a drug's action and strengthen the causal links between key cellular events and the observed biological outcomes. uni-konstanz.de

The integration of these large datasets requires sophisticated bioinformatic tools and machine learning algorithms. uni-konstanz.de These computational approaches can identify patterns and build predictive models, helping to deconstruct the complex cellular responses to a chemical perturbation in a dose- and time-dependent manner. nih.gov This multi-omics strategy will be vital for a more accurate preclinical assessment, enabling researchers to better understand the systemic effects of novel this compound derivatives and predict their behavior in more complex biological systems. uni-konstanz.de

Innovations in Computational Drug Design and Lead Optimization

Computer-aided drug design (CADD) has become an indispensable tool in medicinal chemistry, accelerating the journey from an initial "hit" to a viable "lead" compound. nih.govlephar.com For this compound analogues, CADD offers a rational approach to design and optimize molecules with improved potency, selectivity, and pharmacokinetic properties. nih.govresearchgate.net

The process is highly iterative and involves several computational techniques: frontiersin.orgyoutube.com

Molecular Modeling: Creating 3D models of the target protein and the ligand to predict their binding interactions. nih.gov

Virtual Screening: Computationally screening large libraries of virtual compounds to identify those with a high probability of binding to the target. lephar.com

ADMET Prediction: Using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule, which is critical for identifying compounds with drug-like characteristics. frontiersin.orgpozescaf.com

Quantum Mechanics/Molecular Mechanics (QM/MM): Employing high-level simulations to calculate binding affinities with greater accuracy, helping to prioritize the most promising compounds for synthesis. pozescaf.com

Potential in Specific Therapeutic Areas Based on Preclinical Efficacy

The versatile piperazine scaffold has been incorporated into drugs for a wide range of diseases, and preclinical research continues to uncover new potential applications for its derivatives. researchgate.netwisdomlib.org Based on the preclinical efficacy of related compounds, analogues of this compound are being investigated in several key therapeutic areas.

Central Nervous System (CNS) Disorders: The piperazine moiety is a common feature in many CNS-active drugs, including antipsychotics and antidepressants. researchgate.net New derivatives are being explored for their potential in treating neuropsychiatric and neurodegenerative disorders by targeting receptors like the sigma-1 receptor. nih.gov

Oncology: Certain piperazine derivatives have demonstrated significant anticancer properties. researchgate.net For example, a series of (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives were synthesized and showed cytotoxic activity against various cancer cell lines, with one compound potently inhibiting tubulin polymerization and inducing apoptosis. rsc.org

Pain Management: As mentioned, dual-acting antagonists of histamine H3 and sigma-1 receptors have shown significant promise in preclinical models of neuropathic pain, an area with high unmet medical need. nih.gov

Radiation Countermeasures: In a novel application, certain 1-(2-hydroxyethyl)piperazine derivatives have been identified as potential radioprotective agents. nih.gov Preclinical studies showed that these compounds could mitigate DNA damage from ionizing radiation with a better safety profile than existing agents like amifostine. nih.govrsc.org

Continued preclinical evaluation in these and other areas will be essential to fully realize the therapeutic potential of this important class of compounds. researchgate.net

Q & A

Q. What are the established synthetic routes for benzyl piperazin-1-ylacetate, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via nucleophilic substitution or esterification reactions. For example, a two-step protocol involves coupling piperazine derivatives with benzyl acetate precursors under reflux conditions. Reaction parameters such as solvent polarity (e.g., dichloromethane vs. ethanol), temperature (80–120°C), and catalysts (e.g., ammonium cerium phosphate ) significantly affect yield. Optimization studies using uniform experimental design and data mining have shown that a molar ratio of 1:1.2 (acid to alcohol) and 5% catalyst loading can achieve >85% conversion . Purity is validated via HPLC with reference standards (e.g., EP impurity profiles ).

Q. How is structural characterization of this compound performed to confirm its identity and purity?

Key methods include:

- X-ray crystallography : Resolves molecular geometry and confirms piperazine ring conformation and ester linkage .

- NMR spectroscopy : H and C NMR verify proton environments (e.g., benzylic CH at δ 4.5–5.0 ppm) and carbonyl carbons (δ 165–170 ppm) .

- Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H] at m/z 305.18) and fragmentation patterns .

Impurity analysis requires LC-MS with EP-certified reference materials (e.g., dioxalate derivatives ).

Q. What analytical methods are recommended for quantifying this compound in complex matrices?

Reverse-phase HPLC with UV detection (λ = 254 nm) is standard, using a C18 column and mobile phase (acetonitrile:water, 70:30 v/v). Calibration curves (R > 0.995) are validated against certified reference standards . For trace analysis, LC-MS/MS in MRM mode improves sensitivity (LOQ < 10 ng/mL) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate byproducts in this compound synthesis?

Byproduct formation (e.g., dimerization or hydrolysis) is minimized by:

- Catalyst screening : Heterogeneous catalysts (e.g., ammonium cerium phosphate) reduce side reactions compared to HSO .

- Solvent selection : Polar aprotic solvents (DMF, DMSO) stabilize intermediates but may require lower temperatures to prevent degradation .

- In-line monitoring : FTIR or Raman spectroscopy tracks reaction progress in real time to halt reactions at optimal conversion .

Table 1 : Reaction Parameters and Byproduct Correlation

| Parameter | Optimal Range | Byproduct Reduction (%) |

|---|---|---|

| Temperature | 90–100°C | 30–40% |

| Catalyst Loading | 4–6 wt% | 25% |

| Molar Ratio (Acid:Alcohol) | 1:1.1–1.2 | 50% |

Q. How should contradictory pharmacological activity data for this compound derivatives be analyzed?

Discrepancies in biological activity (e.g., CNS effects vs. cytotoxicity) may arise from:

- Structural isomerism : Piperazine ring conformation (chair vs. boat) alters receptor binding .

- Metabolic stability : Hepatic microsome assays differentiate active metabolites from parent compounds .

- Assay variability : Standardize protocols (e.g., MTT assay cell lines, incubation times) to reduce inter-lab variability .

Q. What strategies are effective for designing this compound derivatives with enhanced selectivity?

- Bioisosteric replacement : Substitute benzyl groups with heteroaromatic moieties (e.g., pyrimidin-2-yl) to improve target affinity .

- Prodrug approaches : Ester hydrolysis under physiological pH can modulate bioavailability .

- Molecular docking : Use crystal structure data (e.g., PDB IDs) to predict interactions with serotonin or dopamine receptors .

Q. How do stability studies inform storage and handling protocols for this compound?

Accelerated stability testing (40°C/75% RH for 6 months) reveals:

Q. What computational tools are recommended for predicting the physicochemical properties of this compound?

Q. How can impurity profiles be reconciled with regulatory guidelines during method validation?

EP/ICH guidelines require:

- Identification thresholds : LC-MS/MS confirms impurities > 0.1% (e.g., dioxalate derivatives ).

- Forced degradation studies : Acid/alkali, oxidative, and thermal stress tests correlate impurities with stability .

Data Contradiction and Reproducibility

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.